
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride is a heterocyclic compound that belongs to the 1,8-naphthyridine family.
Vorbereitungsmethoden
The synthesis of 1,8-naphthyridines, including 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds containing an activated methylene group.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rates and improve yields in the synthesis of 1,8-naphthyridines.
Analyse Chemischer Reaktionen
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The 7-methyl group can be oxidized to form the corresponding aldehyde.
Reduction: Reduction of azido derivatives can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Cycloaddition: Cycloaddition reactions can be used to form ring-expanded products.
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, selenium dioxide, and microwave irradiation . The major products formed from these reactions include amino, azido, and aldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antimicrobial, and anticancer agents
Materials Science: 1,8-naphthyridines are used as ligands in coordination chemistry, components of light-emitting diodes, and dye-sensitized solar cells.
Chemical Biology: The compound is used in the development of molecular sensors and self-assembly host-guest systems.
Agriculture: Some derivatives possess herbicidal properties and are used for selective weed control.
Wirkmechanismus
The mechanism of action of 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition leads to the disruption of DNA processes, resulting in cell death. Additionally, the compound can interact with adenosine receptors, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride can be compared with other similar compounds in the 1,8-naphthyridine family, such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Nalidixic Acid: An antibacterial agent used primarily for urinary tract infections.
Vosaroxin: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
51076-38-1 |
|---|---|
Molekularformel |
C10H12ClN3O |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11;/h3-4H,11H2,1-2H3,(H,12,13,14);1H |
InChI-Schlüssel |
DBGPMAGOVRGFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=O)NC2=NC(=C1N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


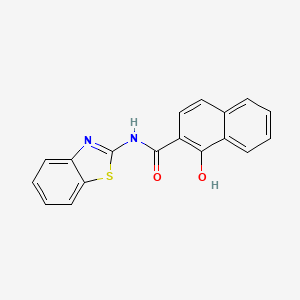
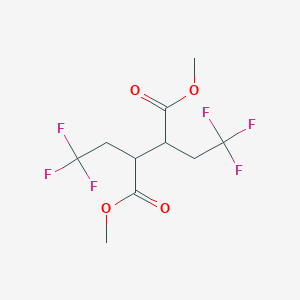
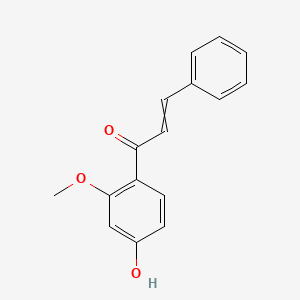
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
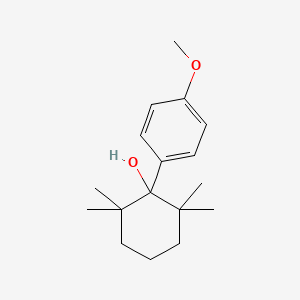
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

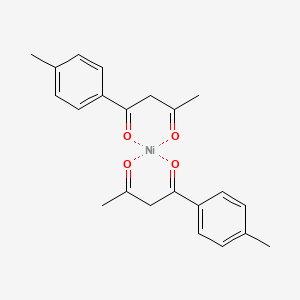

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
